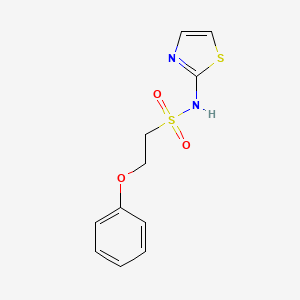

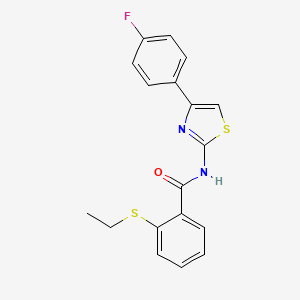

2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide, also known as EFTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole-containing compounds and has been shown to possess a wide range of pharmacological activities.

Applications De Recherche Scientifique

Fluorescent Sensors for Metal Ions

Thiazole compounds have been investigated for their potential as fluorescent sensors. A study by Suman et al. (2019) explored benzimidazole and benzothiazole conjugates as fluorescent sensors for Al3+ and Zn2+. These compounds demonstrated significant solvatochromic behavior, large Stokes shifts, and high sensitivity and selectivity towards these metal ions, suggesting their applicability in detecting such analytes in various environments (Suman et al., 2019).

Antitumor Activity

Thiazole derivatives exhibit promising antitumor properties. Patrick et al. (2016) synthesized novel amide and urea derivatives of thiazol-2-ethylamines showing activity against Trypanosoma brucei rhodesiense, with some derivatives demonstrating potent inhibitory effects. This study highlights the potential of thiazole compounds in the development of new therapeutic agents for treating human African trypanosomiasis (Patrick et al., 2016).

Antimicrobial Agents

The synthesis of thiazole derivatives as antimicrobial agents has been reported by Bikobo et al. (2017), who developed a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers. These compounds showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as novel antimicrobial agents (Bikobo et al., 2017).

Photovoltaic and Photo-Physical Applications

Han et al. (2015) investigated coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge for dye-sensitized solar cells. They found that replacing benzene in the π-bridge with a thiazole ring improved the light-harvesting capability and photovoltaic performance of these sensitizers. This suggests the usefulness of thiazole derivatives in enhancing the efficiency of solar energy conversion (Han et al., 2015).

Mécanisme D'action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to interact with various biochemical pathways, potentially leading to a variety of downstream effects .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Propriétés

IUPAC Name |

2-ethylsulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS2/c1-2-23-16-6-4-3-5-14(16)17(22)21-18-20-15(11-24-18)12-7-9-13(19)10-8-12/h3-11H,2H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHZFWPSUMPWLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2847721.png)

![(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol](/img/structure/B2847724.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2847728.png)

![1-(4-bromobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2847735.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2847737.png)